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Compound of Interest

Compound Name: ML67-33

Cat. No.: B10817379 Get Quote

ML67-33 was identified through a high-throughput functional screen designed to discover

modulators of the K2P channel K2P2.1 (also known as TREK-1).[1][2] This screen utilized a

yeast-based assay, a powerful tool for studying ion channel function, which circumvents the

challenges associated with electrophysiology-based high-throughput screening of "leak"

potassium channels.[2]

The screening process involved a library of 106,281 small molecules and identified several

novel inhibitors and activators of K2P2.1.[2] ML67-33 emerged from a chemical optimization

program starting from a carbazole-based scaffold found in an initial hit compound, ML67.[1]

The development of ML67-33, a dihydroacridine analogue, represented a significant

advancement, yielding a potent and selective activator of a subset of K2P channels.[1][2]

Experimental Workflow for Discovery
The discovery of ML67-33 followed a multi-step process, beginning with a primary screen and

progressing through to detailed electrophysiological characterization.
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Figure 1: Experimental workflow for the discovery of ML67-33.

Synthesis of ML67-33
ML67-33 is a dihydroacridine derivative with the chemical name 2,7-Dichloro-9,10-dihydro-9,9-

dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine. The synthesis is detailed in the supporting

information of the primary publication by Bagriantsev et al. (2013). While the full, step-by-step

protocol from the supporting information is not publicly available in the immediate search

results, the synthesis of related acridine and tetrazole compounds suggests a multi-step

process. The general approach likely involves the formation of the dihydroacridine core

followed by alkylation to introduce the tetrazolylethyl side chain.

Key Chemical Properties of ML67-33
Property Value

Molecular Weight 374.27 g/mol

Molecular Formula C₁₈H₁₇Cl₂N₅

CAS Number 1443290-89-8

Purity ≥98%

Solubility Soluble to 100 mM in DMSO

Storage Store at -20°C
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Mechanism of Action and Signaling Pathway
ML67-33 is a selective activator of the temperature- and mechano-sensitive K2P channels.[1]

Specifically, it potentiates the activity of K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1

(TRAAK).[1][2] Biophysical studies have shown that ML67-33 acts directly on the channel.[1] It

increases channel currents by activating the extracellular selectivity filter-based C-type gate,

which is a core gating apparatus for these channels.[1] This direct action on the channel's gate

distinguishes its mechanism from other modulators that may act through intracellular signaling

pathways or by altering the lipid bilayer.

Direct Gating Mechanism of ML67-33
The signaling pathway for ML67-33's action is a direct interaction with the K2P channel, rather

than a complex intracellular cascade.
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Figure 2: Direct activation of K2P channels by ML67-33.

Quantitative Data
The potency of ML67-33 has been quantified across different K2P channel subtypes using

electrophysiological methods.

Table 1: EC₅₀ Values of ML67-33 for K2P Channels
Channel Subtype Expression System EC₅₀ (μM) Reference

K2P2.1 (TREK-1) Xenopus oocytes 21.8 - 29.4 [2]

K2P10.1 (TREK-2) Xenopus oocytes 30.2 [2]

K2P4.1 (TRAAK) Xenopus oocytes 27.3 [2]

K2P2.1 (TREK-1) HEK293T cells 9.7 ± 1.2

ML67-33 shows no significant activity on more distantly related K2P channels such as K2P3.1

(TASK-1), K2P9.1 (TASK-3), K2P5.1 (TASK-2), and K2P18.1 (TRESK).[1]

Detailed Experimental Protocols
The discovery and characterization of ML67-33 relied on several key experimental techniques.

Yeast-Based High-Throughput Screening
This assay is based on the ability of a functional K+ channel to rescue the growth of a yeast

strain deficient in endogenous K+ uptake transporters when grown on a medium with low

potassium concentration.

Yeast Strain:Saccharomyces cerevisiae strain SGY1528, which lacks the endogenous K+

transporters TRK1 and TRK2.

Expression Plasmid: K2P2.1 (TREK-1) is cloned into a yeast expression vector, such as

pYES2-MET25.

Screening Procedure:

Transform the SGY1528 yeast strain with the K2P2.1 expression plasmid.
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Plate the transformed yeast in 384-well plates containing low-potassium medium.

Add small molecules from the chemical library to each well.

Incubate the plates and monitor yeast growth. Compounds that inhibit yeast growth are

considered potential modulators of K2P2.1.

A secondary screen using a viability dye (e.g., AlamarBlue) can be used to quantify the

effect of the compounds on yeast growth.

Two-Electrode Voltage Clamp (TEVC) in Xenopus
oocytes
TEVC is used to measure the macroscopic currents flowing through ion channels expressed in

the large membrane of Xenopus oocytes.

Oocyte Preparation:

Harvest oocytes from a female Xenopus laevis.

Inject cRNA encoding the desired K2P channel into the oocytes.

Incubate the oocytes for 2-5 days to allow for channel expression.

Recording Procedure:

Place an oocyte in a recording chamber perfused with a recording solution (e.g.,

containing 2 mM KCl, 96 mM NaCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing

and one for current injection.

Clamp the membrane potential at a holding potential (e.g., -80 mV).

Apply voltage ramps or steps to elicit channel currents.

Perfuse the oocyte with solutions containing different concentrations of ML67-33 to

determine the dose-response relationship.
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Whole-Cell Patch Clamp in HEK293T Cells
This technique allows for the recording of ion channel currents from a single mammalian cell.

Cell Culture and Transfection:

Culture HEK293T cells in standard growth medium.

Transfect the cells with a plasmid containing the cDNA for the K2P channel and a

fluorescent marker (e.g., GFP) to identify transfected cells.

Recording Procedure:

Place a coverslip with adherent cells in a recording chamber on an inverted microscope.

Use a glass micropipette filled with an intracellular solution to form a high-resistance seal

(giga-seal) with the membrane of a single transfected cell.

Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's

interior (whole-cell configuration).

Clamp the cell's membrane potential and apply voltage protocols to record channel

activity.

Apply ML67-33 to the bath solution to study its effect on the channel currents.

Structure-Activity Relationship (SAR)
The development of ML67-33 from the initial hit ML67 involved systematic chemical

modifications to improve potency and selectivity. The dihydroacridine scaffold is a key feature

for the activity of ML67-33. The two chlorine atoms on the acridine ring and the tetrazolylethyl

group at the 10-position are likely crucial for its interaction with the K2P channel. The SAR

studies that led to ML67-33 demonstrated that modifications to the core structure and the side

chain could significantly impact the compound's activity and selectivity for different K2P channel

subtypes. Further research into the SAR of dihydroacridine derivatives could lead to the

development of even more potent and selective K2P channel modulators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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